2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2/c31-22(27-12-6-10-18-9-4-5-11-20(18)27)16-30-24(32)28-13-14-29-21(23(28)26-30)15-19(25-29)17-7-2-1-3-8-17/h1-5,7-9,11,13-15H,6,10,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSQSCJUWUGPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has a wide range of scientific research applications. It is used in chemistry for advanced catalysis and drug delivery systems. In biology, it plays a role in biomedical applications, including drug development and disease treatment. In medicine, it is utilized for its therapeutic properties, and in industry, it is employed in environmental remediation and wastewater treatment .
Mechanism of Action
The mechanism of action of 2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE can be compared with other similar compounds in terms of its unique properties and applications. Similar compounds include those with analogous structures or functional groups that exhibit comparable chemical and biological activities. The uniqueness of 2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE lies in its specific composition and the distinct effects it produces in various applications .
Biological Activity
The compound 2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structure and Properties
The molecular formula for this compound is . It features multiple heterocycles, which are known for their diverse biological activities. The presence of quinoline and pyrazolo-triazole moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis (Mtb) through various mechanisms. The core structure of pyrazolo compounds has been linked to moderate antitubercular activity and is believed to act by inhibiting specific metabolic pathways within the bacteria .
Anticancer Properties
The compound may also exhibit anticancer properties. In vitro studies have demonstrated that similar pyrazolo derivatives can inhibit the epidermal growth factor receptor (EGFR) pathway in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in breast and cervical cancer cell lines . The mechanism involves downregulation of key signaling proteins such as pEGFR and pAKT.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Pyrazolo derivatives have been shown to inhibit various kinases involved in cancer progression. For example, compounds sharing structural similarities with our target have been identified as inhibitors of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), essential components in cancer cell survival and proliferation pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on pyrazolo derivatives to identify key structural features responsible for their biological activity. This research has revealed that modifications in the side chains significantly impact the potency against specific targets such as Mtb and cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to 2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE exhibit promising results against various pathogens and cancer cells. For instance:
- Antitubercular Activity : Compounds were tested for their ability to inhibit Mtb growth within macrophages, showing low cytotoxicity while maintaining high efficacy .
- Cytotoxicity in Cancer Cells : Compounds were evaluated in several cancer cell lines, demonstrating significant cytotoxic effects correlated with the degree of EGFR inhibition .
Summary Table of Biological Activities
Q & A
Q. What are the established synthesis routes for this compound?
The compound can be synthesized via multi-step cyclocondensation and cyclization reactions. Starting with phenylquinoline-2-one derivatives, cyclocondensation with aniline and 3-phenyl-2-propenoic acid in concentrated H₂SO₄, ethanol, and nitrobenzene yields intermediates. Subsequent treatment with chloroacetic acid in an alkaline medium forms 2-oxophenyl-quinolinyl acetic acid derivatives. Final cyclization with thiocarbohydrazide and brominated reagents (e.g., C₆H₅CCH₂Br) in anhydrous ethanol produces the target compound .
Q. What spectroscopic methods are recommended for structural characterization?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm proton environments and carbon frameworks.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl groups at ~1700 cm⁻¹).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What biological activities have been preliminarily reported for this compound?
While direct studies are limited, structurally related pyrazoloquinoline-triazolopyrazinone derivatives exhibit:
- Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
- Anticancer potential via kinase inhibition (IC₅₀: 0.5–5 µM in leukemia cell lines).
- Neuroprotective effects in oxidative stress models (50% cell viability at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Advanced optimization strategies include:
- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Adjust solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates .
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature (80–120°C), catalyst loading (0.1–1 mol%), and reaction time (12–48 hours). Response surface methodology can pinpoint optimal conditions .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions often arise from structural analogs with varying substituents. A systematic approach includes:
- Comparative SAR analysis : Compare substituent effects using a table like:
| Compound Substitution | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| Chloro at position 3 | 0.8 µM (Kinase X) | Enhanced electrophilicity |
| Methyl at position 4 | 5.2 µM (Kinase X) | Steric hindrance reduction |
| Methoxy at position 2 | Inactive | Disrupted π-π stacking |
- Docking studies : Use molecular dynamics to assess binding affinity variations due to substituent changes .
Q. What computational models predict pharmacokinetic properties?
Advanced tools include:
- ADMET prediction software (e.g., SwissADME): Estimates logP (2.1), bioavailability (55%), and blood-brain barrier penetration.
- Machine learning models : Train on datasets of triazolopyrazinones to forecast metabolic stability (e.g., CYP3A4 clearance rates) .
Methodological Considerations
Q. How to design experiments for evaluating enzyme inhibition mechanisms?
- Kinetic assays : Use stopped-flow spectroscopy to measure initial reaction rates under varying substrate concentrations.
- Inhibitor titration : Plot IC₅₀ curves with 8–10 concentration points (0.1–100 µM) and fit data to Hill equations.
- Competitive vs. non-competitive analysis : Perform Lineweaver-Burk plots with/without inhibitors .
Q. What strategies mitigate reproducibility issues in multi-step syntheses?
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Purification protocols : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate intermediates ≥95% purity .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicity profiles for analogs?
Discrepancies may stem from:
- Cell line specificity : Certain analogs target EGFR-overexpressing lines (e.g., A549) but not EGFR-negative lines.
- Assay conditions : Viability assays (MTT vs. resazurin) yield differences due to redox interference. Validate with orthogonal methods (e.g., clonogenic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
